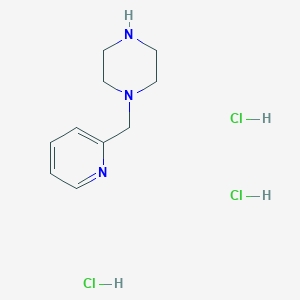

1-(2-Pyridylmethyl)piperazine trihydrochloride

Description

1-(2-Pyridylmethyl)piperazine trihydrochloride is a piperazine derivative featuring a pyridylmethyl substituent at the 1-position of the piperazine ring, with three hydrochloride counterions enhancing its solubility and stability. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as neurotransmitter receptors and enzymes . The trihydrochloride salt form likely improves aqueous solubility compared to neutral or dihydrochloride analogs, making it advantageous for formulation in preclinical studies.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;;;/h1-4,11H,5-9H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDXLUZTUZVCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridylmethyl)piperazine trihydrochloride typically involves the reaction of piperazine with 2-chloromethylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridylmethyl)piperazine trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various piperazine derivatives .

Scientific Research Applications

1-(2-Pyridylmethyl)piperazine trihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Pyridylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations :

- The trihydrochloride salt confers higher aqueous solubility than dihydrochloride analogs (e.g., TFMPP dihydrochloride ).

- Substituents like CF₃ (in TFMPP) and Cl (in mCPP) modulate electron density, affecting receptor binding kinetics .

Pharmacological Activity

Serotonin Receptor Interactions

- TFMPP and mCPP : Act as agonists at 5-HT1B and 5-HT1C receptors, reducing locomotor activity in rats and modulating sympathetic nerve activity . TFMPP exhibits ~65-fold selectivity for 5-HT1B over 5-HT1A receptors .

- BZP : Primarily a dopamine reuptake inhibitor with secondary serotonergic effects, historically abused as a psychoactive stimulant .

- This compound : While direct data are unavailable, the pyridine moiety may confer unique receptor interactions. Pyridine-containing analogs are explored in anticancer research due to improved bioavailability .

Behavioral and Therapeutic Effects

- TFMPP/mCPP : Dose-dependent suppression of locomotor activity via 5-HT receptor activation, reversible by 5-HT antagonists .

Spectroscopic and Computational Data

- Spectroscopy : Substituted piperazines like 1-(2-methoxyphenyl)piperazine are characterized using FT-IR, FT-Raman, and NMR, with DFT calculations validating vibrational modes . The pyridylmethyl group in the target compound would exhibit distinct C-N and C-H stretching frequencies.

- NBO Analysis : Pyridine’s electron-withdrawing nature may reduce electron density on the piperazine ring, altering reactivity compared to phenyl-substituted analogs .

Biological Activity

1-(2-Pyridylmethyl)piperazine trihydrochloride, a compound with the CAS number 333992-74-8, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on various studies and findings.

This compound exhibits interactions with multiple biological targets, including receptors and enzymes. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins and enzymes involved in various metabolic pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅Cl₃N₂ |

| Molecular Weight | 272.61 g/mol |

| Solubility | Soluble in water and methanol |

| pH Stability | Stable in neutral pH conditions |

The compound primarily functions as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system. It has been shown to bind selectively to aminergic receptors, influencing neurotransmission and potentially exhibiting antipsychotic or anxiolytic effects.

Cellular Effects

Research indicates that this compound can induce apoptosis in certain cancer cell lines through specific signaling pathways. This effect is mediated by its ability to alter gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiproliferative Effects : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including K562 leukemic cells. The IC50 values indicated concentration-dependent cytotoxicity, with values ranging from 50 μM to 427 μM depending on exposure time and assay method used .

- Receptor Binding Studies : Binding assays have shown that this compound has a high affinity for dopamine receptors, which may contribute to its potential therapeutic effects in neuropsychiatric disorders .

- Neuroprotective Properties : Preliminary research suggests that the compound may possess neuroprotective properties by modulating oxidative stress responses in neuronal cells, indicating a possible role in treating neurodegenerative diseases.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Anticancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use as an anticancer agent.

- Psychiatric Disorders : The modulation of neurotransmitter receptors indicates possible applications in treating anxiety and depression.

- Neuroprotection : Its effects on oxidative stress could be explored further for neuroprotective strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.